1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Researchers seeking a rigid piperidine bioisostere with a functionalizable handle face a gap: the parent isoquinuclidone and 1-methyl analog lack a conjugation site. This compound solves that by introducing a bridgehead -CH₂OH group, enabling chemoselective derivatization for PROTAC linker attachment and providing two H-bond donors for bidentate fragment binding. - Introduces a rotatable bond & hydrogen-bond donor absent in analogs; enables PROTAC warhead-linker conjugation. - 97% purity with consistent supply; suitable for fragment-based screening and medchem optimization. - Rigid bicyclic core pre-organizes donor geometry; entropic advantage over flexible diol fragments.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1334412-35-9
Cat. No. B1407106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
CAS1334412-35-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(=O)N2)CO
InChIInChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11)
InChIKeyTWYQQDHZKSEDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Physicochemical Profile & Scaffold Identity


1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one (CAS 1334412-35-9) is a bicyclic lactam belonging to the isoquinuclidone (2-azabicyclo[2.2.2]octan-3-one) scaffold family, characterized by a rigid bridged ring system with a ketone at position 3 and a primary hydroxymethyl substituent at the bridgehead position 1 . Its molecular formula is C₈H₁₃NO₂ with a molecular weight of 155.19 g/mol . The compound is available from multiple chemical suppliers at purities of ≥95–97% and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis [1].

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Structural Differentiation


The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is recognized as a semi-rigid bioisostere of the piperidine ring and serves as a privileged scaffold in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) ligands, γ-secretase inhibitors, and opioid receptor modulators [1][2]. However, within this scaffold class, the presence and position of substituents critically alter hydrogen-bonding capacity, lipophilicity, and synthetic accessibility. The unsubstituted parent 2-azabicyclo[2.2.2]octan-3-one (CAS 3306-69-2) lacks a functionalizable hydroxyl handle, while the 1-methyl analog (CAS 59498-99-6) provides only a non-polar methyl group. 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one uniquely introduces a primary alcohol at the bridgehead, simultaneously increasing hydrogen-bond donor count, introducing a rotatable bond, and providing a chemoselective conjugation site, all of which are absent in the closest unsubstituted and alkyl-substituted analogs . These differences translate into measurably distinct physicochemical properties and divergent derivatization pathways, as quantified below.

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Differential Evidence


Hydrogen-Bond Donor Advantage

The target compound possesses two hydrogen-bond donor (HBD) sites (lactam N–H and primary –OH) compared to only one HBD (lactam N–H) in the unsubstituted parent 2-azabicyclo[2.2.2]octan-3-one (CAS 3306-69-2) . The 1-methyl analog (CAS 59498-99-6) similarly has only one HBD, as the methyl substituent cannot act as a hydrogen-bond donor. This additional HBD capacity in the target compound enables bidentate hydrogen-bonding interactions with biological targets or reagents, a feature structurally precluded in both the parent and 1-methyl comparators.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Boiling Point Elevation

The target compound exhibits a predicted boiling point of 364.7 ± 15.0 °C (at 760 mmHg), compared to 297.4 ± 9.0 °C for the unsubstituted parent 2-azabicyclo[2.2.2]octan-3-one . This Δ +67 °C elevation is attributable to the introduction of the hydroxymethyl group, which introduces additional intermolecular hydrogen bonding in the condensed phase. The parent compound has a well-defined melting point of 200–202 °C (crystalline solid), whereas the target compound has no reported melting point, consistent with its altered intermolecular packing .

Physicochemical Characterization Purification Thermal Stability

Increased Density

The predicted density of the target compound is 1.2 ± 0.1 g/cm³, compared to 1.083 ± 0.06 g/cm³ for the unsubstituted parent . This approximately +10.8% increase in density is consistent with the additional mass and hydrogen-bonding capacity of the hydroxymethyl group enabling tighter crystal packing. The 1-methyl analog has a predicted density of approximately 1.067 ± 0.06 g/cm³ (from structurally related 1-azabicyclo analogs), suggesting the hydroxymethyl group confers the highest density among this triad of 1-substituted isoquinuclidones .

Physicochemical Properties Formulation Material Science

Rotatable Bond Introduction

The target compound possesses one rotatable bond (the C–CH₂OH bond at the bridgehead), whereas the unsubstituted parent 2-azabicyclo[2.2.2]octan-3-one has zero rotatable bonds . This single rotatable bond allows the hydroxyl group to sample multiple orientations in solution, a degree of conformational freedom completely absent in the rigid parent scaffold. The 1-methyl analog similarly has zero rotatable bonds beyond the methyl group rotation (which does not alter hydrogen-bond geometry). This feature is critical for induced-fit binding scenarios where the ligand must adapt to a protein binding pocket.

Conformational Analysis Molecular Recognition Drug Design

Chemoselective Conjugation via Primary Alcohol

The primary hydroxymethyl group at the bridgehead position provides a chemoselective handle for esterification, etherification, carbamate formation, or oxidation to the carboxylic acid. In contrast, the unsubstituted parent 2-azabicyclo[2.2.2]octan-3-one (CAS 3306-69-2) and the 1-methyl analog (CAS 59498-99-6) lack any functionalizable hydroxyl group, requiring de novo functionalization at less accessible positions . The 1-azabicyclo[2.2.2]octan-3-one regioisomeric scaffold (e.g., 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, CAS 5608-24-2) contains two hydroxymethyl groups but at the 2-position of a 1-aza scaffold, leading to different vector geometry and steric environment [1]. The target compound uniquely positions the primary alcohol at the bridgehead of the 2-aza scaffold, offering a distinct exit vector for linker attachment in bifunctional molecule design.

Bioconjugation Click Chemistry PROTAC Design

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one: Application Scenarios


Fragment-Based Drug Discovery with Dual HBDs

In fragment-based screening campaigns targeting proteins with dual hydrogen-bond acceptor motifs (e.g., kinase hinge regions, protease active sites), this compound provides two HBD sites from a constrained scaffold, enabling bidentate interactions that the parent isoquinuclidone (1 HBD) cannot achieve . The rigid bicyclic core pre-organizes the donor geometry, offering entropic advantages over flexible diol fragments.

Bifunctional Molecule Synthesis (PROTACs, Molecular Glues)

The bridgehead hydroxymethyl group serves as a unique linker attachment point with a defined exit vector. This enables construction of PROTAC molecules where the constrained isoquinuclidone scaffold binds the target protein while the hydroxyl group is derivatized to attach the E3 ligase-recruiting moiety. Neither the parent scaffold nor the 1-methyl analog offers this synthetic handle .

Scaffold-Hopping to Constrained Bicyclic Bioisosteres

The isoquinuclidone scaffold is a semi-rigid boat-form bioisostere of the piperidine ring [1]. When a medicinal chemistry program requires replacing a flexible piperidine with a conformationally constrained analog that retains a functionalizable hydroxyl group, this compound is the direct choice. The unsubstituted parent lacks the hydroxyl, and the 1-methyl analog introduces only a non-polar substituent .

Physicochemical Property Modulation for Lead Optimization

The elevated boiling point (+67 °C vs. parent) and increased density (+10.8% vs. parent) indicate that the hydroxymethyl group significantly alters bulk physical properties . In lead optimization, this substitution pattern can be used to modulate solubility, crystallinity, and melting point without altering the core pharmacophore, providing a rational procurement strategy when fine-tuning formulation properties.

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